N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 921846-34-6
VCID: VC11962998
InChI: InChI=1S/C14H15BrN4O3S/c15-9-1-3-10(4-2-9)18-13(22)8-23-14-17-5-11(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22)
SMILES: C1=CC(=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO)Br
Molecular Formula: C14H15BrN4O3S
Molecular Weight: 399.27 g/mol

N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

CAS No.: 921846-34-6

Cat. No.: VC11962998

Molecular Formula: C14H15BrN4O3S

Molecular Weight: 399.27 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide - 921846-34-6

Specification

CAS No. 921846-34-6
Molecular Formula C14H15BrN4O3S
Molecular Weight 399.27 g/mol
IUPAC Name 2-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Standard InChI InChI=1S/C14H15BrN4O3S/c15-9-1-3-10(4-2-9)18-13(22)8-23-14-17-5-11(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22)
Standard InChI Key HEPYJNSPGYYLCY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO)Br
Canonical SMILES C1=CC(=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO)Br

Introduction

N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including a 4-bromophenyl moiety, an imidazole ring, and a sulfanyl group. This compound is of interest in various chemical and biological applications due to its potential biological activities, which are often associated with compounds containing imidazole rings.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves multiple steps, typically requiring careful optimization of reaction conditions to ensure high yield and purity. The process may include:

  • Formation of the Imidazole Ring: Through cyclization reactions.

  • Introduction of the Carbamoylmethyl Group: Via carbamoylation reactions.

  • Attachment of the 4-Bromophenyl Moiety: Through nucleophilic substitution or similar mechanisms.

Biological and Chemical Applications

Compounds with similar structural features to N-(4-bromophenyl)-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide are often investigated for their antimicrobial, anticancer, and other biological activities. The presence of the imidazole ring and sulfanyl group makes this compound a candidate for studying interactions with various biological targets.

Potential Biological Activities

  • Antimicrobial Activity: Compounds with imidazole rings have shown activity against bacterial and fungal species.

  • Anticancer Activity: Similar compounds have been evaluated for their potential against cancer cell lines.

  • Other Biological Interactions: Molecular docking studies can help predict binding affinities with specific receptors or enzymes.

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